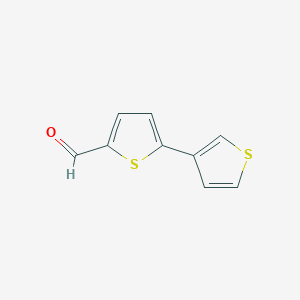

5-(3-Thienyl)-2-thiophenecarbaldehyde

Description

5-(3-Thienyl)-2-thiophenecarbaldehyde is a thiophene-based aldehyde featuring a thiophene ring substituted at the 5-position with a 3-thienyl group and a formyl (-CHO) group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in materials science and pharmacology, due to its conjugated π-system and reactive aldehyde moiety . Its synthesis typically involves palladium-catalyzed cross-coupling or bromination reactions, as demonstrated in , where similar derivatives achieved yields of 80–85% .

Properties

IUPAC Name |

5-thiophen-3-ylthiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6OS2/c10-5-8-1-2-9(12-8)7-3-4-11-6-7/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLUYARULRKBGQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CC=C(S2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Paal-Knorr Synthesis: One of the common methods for synthesizing thiophene derivatives is the Paal-Knorr synthesis.

Gewald Reaction: Another method is the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones under basic conditions.

Metal-Catalyzed Cyclization: Recent advancements include metal-catalyzed cyclization reactions using palladium or copper catalysts to form thiophene rings from alkynes and sulfur sources.

Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale Paal-Knorr synthesis due to its efficiency and high yield. The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Thiophene derivatives can undergo oxidation reactions to form sulfoxides or sulfones.

Substitution: Electrophilic substitution reactions are common in thiophene chemistry.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Bromine, nitric acid, sulfuric acid.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydrothiophenes.

Substitution: Halogenated, nitrated, and sulfonated thiophenes.

Scientific Research Applications

Chemistry: Thiophene derivatives are used as building blocks in organic synthesis and as ligands in coordination chemistry .

Biology: In biological research, thiophene derivatives are studied for their potential as antimicrobial, anticancer, and anti-inflammatory agents .

Medicine: Thiophene-based drugs, such as suprofen and articaine, are used for their anti-inflammatory and anesthetic properties .

Industry: Thiophene derivatives are utilized in the production of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .

Mechanism of Action

The mechanism of action of thiophene derivatives varies depending on their application. In medicinal chemistry, these compounds often interact with specific enzymes or receptors to exert their effects. For example, articaine acts as a voltage-gated sodium channel blocker, leading to its anesthetic properties . The molecular targets and pathways involved are specific to each derivative and its intended use.

Comparison with Similar Compounds

Substituent Position and Conjugation Effects

- 3-Thienyl vs. 2-Thienyl Substituents: The target compound’s 3-thienyl group () introduces steric hindrance and disrupts linear conjugation compared to 2-thienyl derivatives like 5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde (). In contrast, 5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde (terthiophene derivative, ) exhibits extended conjugation, resulting in a lower band gap and enhanced charge transport properties .

Electron-Donating vs. Electron-Withdrawing Groups

Steric and Solubility Effects

- Bulky Groups: 5-(4-tert-Butylphenyl)thiophene-2-carbaldehyde () incorporates a bulky tert-butyl group, enhancing solubility in non-polar solvents while introducing steric hindrance that slows reaction kinetics . 5-((2-Ethylhexyl)thio)thiophene-2-carbaldehyde () features a long alkyl chain, improving solubility in organic media but reducing crystallinity .

Heterocyclic Substituents

- Furan vs. Thiophene :

- Pyrazole/Thiazole Derivatives :

Key Research Findings

Spectral and Physical Properties

Biological Activity

5-(3-Thienyl)-2-thiophenecarbaldehyde is a compound of increasing interest in the field of medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

This compound features a unique structure consisting of two thiophene rings and an aldehyde functional group. This configuration may contribute to its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, potentially inhibiting the growth of various bacterial strains.

- Anticancer Potential : Investigations into its anticancer properties have shown promise, with evidence suggesting that it may induce apoptosis in cancer cells.

- Enzyme Inhibition : The compound may interact with specific enzymes, altering their activity and potentially leading to therapeutic effects in various conditions.

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may exert its effects through:

- Interaction with Cellular Targets : The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

- Induction of Reactive Oxygen Species (ROS) : Similar compounds have been shown to generate ROS upon activation, leading to oxidative stress in cells and subsequent apoptosis in cancer cells.

Case Studies and Experimental Data

-

Antimicrobial Activity :

- A study assessed the antimicrobial efficacy of this compound against several bacterial strains. Results indicated a significant reduction in bacterial viability at higher concentrations, suggesting potential as a broad-spectrum antimicrobial agent.

-

Anticancer Studies :

- In vitro studies demonstrated that treatment with this compound resulted in reduced cell proliferation and increased apoptosis in various cancer cell lines. The IC50 values were determined using standard assays, showing effective cytotoxicity comparable to known anticancer agents.

-

Enzyme Interaction Studies :

- Enzyme assays revealed that this compound could inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic potential.

Comparative Analysis

A comparative analysis with similar thiophene derivatives shows that while many exhibit biological activity, the dual thiophene structure of this compound enhances its reactivity and potential for diverse interactions.

| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| 2-Methylthiophene | Moderate | No | Limited |

| Thiophene-2-carboxylic acid | Yes | Moderate | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.